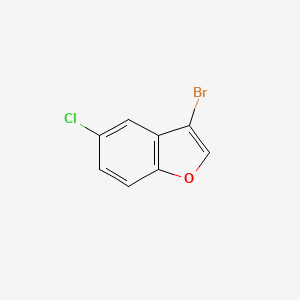

3-Bromo-5-chlorobenzofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4BrClO |

|---|---|

Molecular Weight |

231.47 g/mol |

IUPAC Name |

3-bromo-5-chloro-1-benzofuran |

InChI |

InChI=1S/C8H4BrClO/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H |

InChI Key |

COGXMMSJMPDDBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CO2)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 3 Bromo 5 Chlorobenzofuran and Its Congeners

Reactivity of Halogen Atoms (Bromine and Chlorine) on the Benzofuran (B130515) Core

The reactivity of halogen-substituted benzofurans is crucial for their role as intermediates in the synthesis of more complex molecules. The positions of the halogen atoms on the benzofuran ring, along with their intrinsic electronic properties, dictate the regioselectivity of subsequent reactions. In 3-Bromo-5-chlorobenzofuran, the bromine atom at the 3-position and the chlorine atom at the 5-position exhibit differential reactivity, which can be exploited for selective functionalization.

Generally, in cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bond. Consequently, the C-Br bond at the 3-position of this compound is typically more reactive than the C-Cl bond at the 5-position in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective manipulation of the bromine atom while leaving the chlorine atom intact, a concept that forms the basis for orthogonal coupling strategies.

Cross-Coupling Reactions and Functionalization at Halogenated Positions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated benzofurans are excellent substrates for these transformations. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are widely employed for the functionalization of halogenated benzofurans. mdpi.comwikipedia.orgresearchgate.net The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound, has been successfully applied to various bromo- and chlorobenzofurans. mdpi.comwikipedia.org For instance, the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids has been demonstrated to proceed efficiently. nih.gov In the context of this compound, the greater reactivity of the C-Br bond would allow for selective coupling at the 3-position.

The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is another valuable tool for modifying halogenated benzofurans. researchgate.netorganic-chemistry.org Studies on related dihalogenated systems have shown that regioselective Sonogashira coupling can be achieved, further highlighting the potential for selective functionalization of this compound. nih.gov The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.comnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Benzofurans

| Substrate | Coupling Partner | Reaction Type | Catalyst System | Product | Yield (%) | Reference |

| 2-(4-bromophenyl)benzofuran | 4-methoxyphenylboronic acid | Suzuki | Pd(II) complex, K2CO3 | 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)benzofuran | 91 | mdpi.com |

| 5-bromo-2-fluorobenzofuran (B8782360) | [4-(trifluoromethyl)phenyl]boronic acid | Suzuki | Pd catalyst | 2-fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran | 95 | nih.gov |

| Methyl 5-bromobenzofuran-2-carboxylate | 4-chlorophenylboronic acid | Suzuki | Benzothiazole-oxime palladium(II) complex | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 96 | researchgate.net |

| 2-acetyl-5-bromobenzofuran | Styrene | Mizoroki-Heck | Pd(II)-complex | (E)-3-(2-acetylbenzofuran-5-yl)-1-phenylprop-2-en-1-one | 96 | arkat-usa.org |

Halogen-metal exchange is a powerful method for the preparation of organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org This reaction typically involves the treatment of an organic halide with an organolithium or Grignard reagent. nih.govtcnj.edu For this compound, the bromine atom at the 3-position would be expected to undergo halogen-metal exchange more readily than the chlorine atom at the 5-position. This is due to the greater polarizability of the C-Br bond compared to the C-Cl bond, which facilitates the exchange process.

This selective metalation would generate a 5-chloro-3-benzofuranylmetallic species, which could then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the 3-position. The reaction conditions, particularly the temperature, are often crucial to ensure selectivity and prevent unwanted side reactions. tcnj.edu

The differential reactivity of the bromine and chlorine atoms in this compound allows for the application of orthogonal coupling strategies. nih.gov This approach involves the sequential and selective functionalization of the two halogenated positions. For example, a palladium-catalyzed cross-coupling reaction could be performed first to selectively react at the more labile C-Br bond at the 3-position. Subsequently, a different catalytic system or reaction conditions could be employed to functionalize the less reactive C-Cl bond at the 5-position. This strategy provides a powerful route to highly substituted and complex benzofuran derivatives from a single, readily available starting material.

Electrophilic Aromatic Substitution on Halogenated Benzofurans

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for the functionalization of aromatic rings. wikipedia.org In the case of benzofurans, the benzene (B151609) ring is susceptible to electrophilic attack. The presence of halogen substituents, which are deactivating yet ortho-, para-directing, influences the regioselectivity of these reactions. libretexts.org For this compound, the incoming electrophile would be directed to the positions ortho and para to the activating oxygen atom of the furan (B31954) ring, and its final position would be influenced by the deactivating and directing effects of the two halogen atoms.

The chlorine atom at the 5-position and the bromine atom at the 3-position will both deactivate the benzene ring towards electrophilic attack. However, they will direct incoming electrophiles to specific positions. The interplay of these directing effects, along with the inherent reactivity of the benzofuran nucleus, will determine the final substitution pattern. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgrsc.org

Nucleophilic Substitution Reactions at Halogenated Centers

While palladium-catalyzed cross-coupling reactions are the most common methods for the functionalization of halogenated benzofurans, nucleophilic aromatic substitution (SNAr) can also occur under certain conditions. nih.gov For SNAr to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. In this compound, the benzofuran ring itself is not strongly electron-withdrawing. Therefore, direct nucleophilic substitution of the bromine or chlorine atoms by common nucleophiles is generally difficult.

However, under forcing conditions or with the use of specific catalysts, such as copper salts, nucleophilic substitution might be achievable. The relative reactivity of the C-Br versus the C-Cl bond in nucleophilic substitution reactions on benzofurans is less predictable than in cross-coupling reactions and would depend on the specific reaction conditions and the nature of the nucleophile.

Rearrangement and Migration Phenomena in Substituted Benzofurans

Rearrangement reactions represent a powerful tool in organic synthesis for accessing complex molecular architectures from simpler precursors. In the context of substituted benzofurans, these phenomena can lead to the formation of highly substituted and structurally diverse derivatives that might be challenging to synthesize through conventional methods.

One notable example involves an unusual benzofuran synthesis from 2,6-disubstituted phenols and alkynyl sulfoxides, which proceeds through a charge-accelerated nih.govnih.gov-sigmatropic rearrangement followed by substituent migration. nih.govrsc.org This methodology allows for the preparation of multiaryl-substituted and even fully substituted benzofurans. nih.govrsc.org The proposed mechanism for this transformation begins with the electrophilic activation of the alkynyl sulfoxide (B87167) by an acid anhydride (B1165640), such as trifluoroacetic acid anhydride (TFAA), to form a sulfonium (B1226848) intermediate. This intermediate then reacts with a 2,6-disubstituted phenol. A subsequent charge-accelerated nih.govnih.gov-sigmatropic rearrangement of the resulting alkynyl sulfonium intermediate leads to a dearomatized intermediate. The final steps involve ring closure, substituent migration, and deprotonation to yield the highly substituted benzofuran. rsc.org

This type of rearrangement is particularly significant as it enables the synthesis of congested aromatic systems. The migration of substituents on aromatic rings, such as the Jacobsen rearrangement of alkyl groups on multisubstituted benzenes, provides a strategic approach to preparing sterically hindered arenes. nih.gov While this specific rearrangement has been demonstrated with various substituted phenols, its application to congeners of this compound would depend on the compatibility of the bromo and chloro substituents with the reaction conditions.

Another documented rearrangement involves the conversion of a benzopyran system to a benzofuran scaffold. nih.gov Such rearrangements can be triggered under specific reaction conditions and offer alternative synthetic pathways to functionalized benzofurans. For instance, the treatment of certain 2-hydroxychalcones can lead to the formation of 2,3-dihydrobenzofurans, which can then be selectively transformed into different benzofuran isomers, such as 3-formylbenzofurans or 3-acylbenzofurans, depending on the reaction conditions. nih.gov A proposed mechanism for the formation of 3-formylbenzofurans involves a diprotonated intermediate that is stabilized by a specific solvent, leading to a ring-opening and subsequent ring-closure at a different position. nih.gov

Gold-catalyzed reactions of haloallenyl ketones have also been shown to proceed via a 1,2-halogen migration, leading to the formation of 3-halofurans. nih.gov This type of halogen migration, while demonstrated on a different heterocyclic system, highlights the potential for halogen substituents to participate in rearrangement processes, a consideration that would be relevant for this compound.

The table below summarizes key aspects of rearrangement reactions in the synthesis of substituted benzofurans.

| Rearrangement Type | Starting Materials | Key Intermediates | Product Type |

| nih.govnih.gov-Sigmatropic Rearrangement | 2,6-Disubstituted phenols, Alkynyl sulfoxides | Sulfonium intermediate, Dearomatized intermediate | Highly substituted benzofurans |

| Chalcone Rearrangement | 2-Hydroxychalcones | 2,3-Dihydrobenzofurans | 3-Formylbenzofurans, 3-Acylbenzofurans |

| Benzopyran to Benzofuran | Substituted benzopyrans | - | Functionalized benzofurans |

| 1,2-Halogen Migration | Haloallenyl ketones | Halirenium intermediate | 3-Halofurans |

C-H Activation and Functionalization Strategies on Benzofuran Derivatives

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a highly efficient and atom-economical strategy for the synthesis and modification of complex organic molecules, including benzofuran derivatives. nih.gov For a molecule like this compound, which has several C-H bonds on the benzofuran core, regioselective C-H activation presents a powerful tool for introducing further chemical diversity.

Palladium-catalyzed C-H activation is a widely explored methodology for the functionalization of benzofurans. nih.gov A robust method for the direct C-2 arylation of benzofuran at room temperature using commercially available aryl iodides has been developed. nsf.gov This reaction demonstrates complete regioselectivity for the C-2 position and tolerates a range of functional groups, including halogens. nsf.gov The proposed mechanism for this transformation is a Heck-type arylation. nsf.gov The C-2 selectivity is driven by the formation of a stabilized benzylic carbocation in the sigma-complex intermediate, which is consistent with electrophilic substitution patterns observed in other reactions of benzofuran. nsf.gov

The presence of electron-withdrawing groups, such as the bromo and chloro substituents in this compound, can influence the reactivity of the benzofuran ring in C-H activation reactions. Dearomatization of electron-poor benzofurans is possible through their participation as dienophiles in normal electron demand [4+2] cycloadditions, indicating an altered reactivity of the aromatic system. researchgate.net In the context of C-H functionalization, electron-withdrawing substituents can render the benzofuran core less nucleophilic, potentially requiring more forcing reaction conditions or specific catalyst systems.

Sequential C-H functionalization reactions have been employed for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. emory.eduuq.edu.aunih.gov This approach involves a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization. emory.eduuq.edu.aunih.gov Further diversification can be achieved through a subsequent palladium-catalyzed intermolecular Heck-type sp2 C-H functionalization. emory.eduuq.edu.aunih.gov

The regioselectivity of C-H activation on the benzofuran nucleus is a critical aspect. For instance, in the functionalization of chromones, which share a similar bicyclic core, the keto group can act as a directing group for selective functionalization at the C-5 position. rsc.org In the absence of such a directing group in this compound, the inherent electronic properties of the substituted ring system would dictate the site of C-H activation. The C-2 position is generally the most electronically activated site for electrophilic attack.

The following table provides an overview of C-H functionalization strategies applicable to benzofuran derivatives.

| Functionalization Type | Catalyst/Reagents | Position of Functionalization | Mechanistic Insights |

| C-H Arylation | Palladium catalyst, Aryl iodides | C-2 | Heck-type mechanism, Stabilized benzylic carbocation intermediate |

| C-H Alkenylation | Rhodium catalyst, Alkenes | - | - |

| C-H/C-O Cyclization | Palladium catalyst | - | Intramolecular cyclization |

| Sequential C-H Functionalization | Rhodium and Palladium catalysts | Multiple positions | Combination of C-H insertion and C-H activation/cyclization |

Spectroscopic Characterization Techniques for Substituted Benzofuran Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the 3-Bromo-5-chlorobenzofuran structure.

In the ¹H NMR spectrum of this compound, four distinct signals are expected in the aromatic region. The analysis of chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) is crucial for assigning each proton to its specific position on the benzofuran (B130515) core.

The furan (B31954) ring proton at the C2 position is expected to appear as a singlet, typically the most downfield of the aromatic signals due to the influence of the adjacent oxygen atom and the bromine at C3. The protons on the benzene (B151609) ring (H4, H6, and H7) will exhibit chemical shifts influenced by the electron-withdrawing effects of the chlorine and bromine substituents.

The proton at C4 would likely appear as a doublet, coupled to H6. The H6 proton would be a doublet of doublets, showing coupling to both H4 and H7. The H7 proton is expected to be a doublet, coupled to H6. The magnitude of the coupling constants helps to confirm the substitution pattern. Substituent effects in benzofuran systems suggest that electronic effects are transmitted efficiently through the molecule, influencing the precise chemical shifts of these protons. oup.com

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on established substituent effects in aromatic and heterocyclic systems. pdx.edunetlify.appchemistrysteps.com

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | ~7.8 - 8.0 | Singlet (s) | N/A |

| H4 | ~7.6 - 7.7 | Doublet (d) | J ≈ 2.0 Hz (meta-coupling) |

| H6 | ~7.3 - 7.4 | Doublet of Doublets (dd) | J ≈ 8.5 Hz, 2.0 Hz |

| H7 | ~7.5 - 7.6 | Doublet (d) | J ≈ 8.5 Hz (ortho-coupling) |

The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

The carbons attached to the electronegative oxygen (C7a and C2) and halogens (C3 and C5) will be significantly deshielded and appear at lower fields (higher ppm values). The C3 carbon, bonded to bromine, is expected to be found at a relatively upfield position compared to what might be expected based on electronegativity alone, a phenomenon known as the "heavy atom effect." The quaternary carbons (C3, C3a, C5, C7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The chemical shifts for the parent benzofuran molecule serve as a baseline, with the shifts for this compound being predicted by applying substituent chemical shift (SCS) effects for bromine and chlorine. oup.comacs.orgspectrabase.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on additivity rules from known substituted benzofurans. oup.comacs.orgspectrabase.com

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~145 - 148 |

| C3 | ~100 - 105 |

| C3a | ~128 - 132 |

| C4 | ~123 - 126 |

| C5 | ~130 - 134 |

| C6 | ~122 - 125 |

| C7 | ~113 - 116 |

| C7a | ~154 - 157 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The stretching vibrations of the C=C bonds within the aromatic and furan rings will produce a series of sharp bands in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the asymmetric stretching of the C-O-C ether linkage of the furan ring is expected in the 1250-1050 cm⁻¹ range. researchgate.netnih.gov

The presence of the carbon-halogen bonds will also give rise to characteristic absorptions in the fingerprint region (below 1000 cm⁻¹). The C-Cl stretching vibration typically appears in the 850-550 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, generally between 680-515 cm⁻¹. These bands are often strong and can be diagnostic for the presence of halogens. spectroscopyonline.com

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | Medium to Strong |

| C-O-C Asymmetric Stretch | 1250 - 1050 | Strong |

| Aromatic C-H Bending | 900 - 675 | Strong |

| C-Cl Stretch | 850 - 550 | Strong |

| C-Br Stretch | 680 - 515 | Strong |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio.

For this compound, the mass spectrum will exhibit a distinctive molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic pattern of peaks. The nominal molecular ion (M) will correspond to the molecule containing the most abundant isotopes (⁷⁹Br and ³⁵Cl). An "M+2" peak, two mass units higher, will be observed with high intensity due to the presence of molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. A smaller "M+4" peak will also be present from molecules containing the heavier isotopes of both halogens (⁸¹Br and ³⁷Cl). The relative intensities of these peaks (approximately 100:107:29 for M:M+2:M+4) are a definitive signature of a compound containing one bromine and one chlorine atom. miamioh.eduneu.edu.trchemguide.co.uk

Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms as radicals (•Br or •Cl) or the loss of hydrogen halides (HBr or HCl). The fragmentation of the benzofuran ring itself can also occur, often involving the loss of a CO molecule. docbrown.infolibretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the confirmation of the purity of the synthesized compound. nih.govcuestionesdefisioterapia.com

Table 4: Predicted Molecular Ion Cluster in the Mass Spectrum of this compound (C₈H₄BrClO)

| Ion | Isotopic Composition | Calculated m/z | Predicted Relative Intensity (%) |

|---|---|---|---|

| [M]⁺ | C₈H₄⁷⁹Br³⁵ClO | 230 | 100 |

| [M+2]⁺ | C₈H₄⁸¹Br³⁵ClO / C₈H₄⁷⁹Br³⁷ClO | 232 | ~107 |

| [M+4]⁺ | C₈H₄⁸¹Br³⁷ClO | 234 | ~29 |

Single Crystal X-ray Diffraction (SC-XRD) for Structural Elucidation

Single Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact spatial arrangement of every atom in the molecule. rsc.org

This technique yields precise measurements of bond lengths, bond angles, and torsion angles. For this compound, SC-XRD would confirm the planarity of the benzofuran ring system and provide the exact lengths of the C-Br, C-Cl, C-O, and various C-C bonds. Furthermore, it reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as halogen bonding or π-π stacking. While obtaining suitable single crystals can be a challenge, the data from an SC-XRD experiment provides an unambiguous confirmation of the molecular structure elucidated by spectroscopic methods. cardiff.ac.ukresearchgate.netcanterbury.ac.uk

Computational Chemistry and Theoretical Investigations of Halogenated Benzofuran Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. physchemres.org It is widely used to predict various molecular properties, including geometries, electronic distributions, and spectroscopic characteristics of benzofuran (B130515) derivatives. jetir.orgresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational efficiency for organic molecules. researchgate.netsemanticscholar.org

The first step in most computational analyses is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. researchgate.net For benzofuran derivatives, DFT calculations are used to determine key structural parameters like bond lengths, bond angles, and dihedral angles. jetir.org Studies on similar molecules, such as 2-phenylbenzofuran (B156813) and 7-methoxy-benzofuran-2-carboxylic acid, have shown excellent agreement between DFT-calculated geometries and experimental data obtained from methods like X-ray crystallography. physchemres.orgjetir.org The benzofuran ring system is typically found to be pseudo-planar. physchemres.org For 3-Bromo-5-chlorobenzofuran, geometry optimization would precisely calculate the lengths of the C-Br and C-Cl bonds and predict how these bulky halogen substituents might cause minor distortions in the planarity of the bicyclic ring system.

Table 1: Representative Optimized Bond Lengths in Benzofuran Derivatives (DFT) This table presents typical bond length values for a substituted benzofuran (7-methoxy-benzofuran-2-carboxylic acid) to illustrate the outputs of geometry optimization. Specific values for this compound would require a dedicated calculation.

| Bond | Bond Length (Å) |

| O16-H17 | 0.9648 |

| C7-C14 | 1.513 |

Data sourced from a study on 7-methoxy-benzofuran-2-carboxylic acid, computed at the DFT-B3LYP/6-311+G(d,p) level of theory. jetir.org

The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate several key quantum chemical descriptors derived from Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org

HOMO-LUMO Energy Gaps : The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical indicator of molecular stability and reactivity. sci-hub.se A small energy gap suggests that a molecule is more polarizable, less stable, and more reactive. jetir.org For benzofuran derivatives, this gap is a key factor in determining their potential in applications like nonlinear optics. jetir.org

Global Reactivity Descriptors : From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. jetir.org

Chemical Potential (μ) : Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO – EHOMO) / 2. Hard molecules have a large energy gap.

Softness (S) : The reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / 2η.

Table 2: Calculated Electronic Properties of a Benzofuran Derivative This table shows representative data for a benzofuran derivative to illustrate the typical values obtained from DFT calculations.

| Parameter | Value |

| HOMO Energy | -6.251 eV |

| LUMO Energy | -2.062 eV |

| Energy Gap (ΔE) | 4.189 eV |

| Chemical Potential (μ) | -4.156 eV |

| Hardness (η) | 2.094 eV |

| Softness (S) | 0.477 eV⁻¹ |

| Electrophilicity Index (ω) | 4.120 eV |

Data based on a computational study of 7-methoxy-benzofuran-2-carboxylic acid. jetir.org

Natural Bond Orbital (NBO) analysis is a computational method that interprets the molecular wavefunction in terms of localized electron-pair bonding units, such as bonds and lone pairs, which align with classical Lewis structures. youtube.comwisc.edu This analysis provides detailed insights into charge distribution and intramolecular interactions. researchgate.net For halogenated benzofurans, NBO analysis can reveal:

Atomic Charges : It calculates the distribution of charge on each atom, identifying which parts of the molecule are electron-rich or electron-poor. In benzofuran, the oxygen atom consistently shows a strong negative charge. researchgate.netresearchgate.net

Hyperconjugative Interactions : NBO analysis quantifies the stabilization energy (E(2)) associated with electron delocalization from an occupied (donor) NBO to an unoccupied (acceptor) NBO. physchemres.org These interactions, such as those between π(C=C) bonding orbitals and π(C=C) anti-bonding orbitals or between lone pairs (n) on oxygen and adjacent anti-bonding orbitals (σ), are crucial for understanding the molecule's electronic stability and reactivity. physchemres.org

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule. wolfram.com It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack. jetir.orgresearchgate.net The map is color-coded:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack (nucleophilic sites).

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack (electrophilic sites).

Green/Yellow : Regions of near-zero potential.

Organic molecules with extensive π-conjugated systems, like benzofuran derivatives, are of great interest for their potential applications in nonlinear optics (NLO). nih.gov DFT calculations are highly effective for predicting the NLO response of these molecules. The key parameters calculated are:

Linear Polarizability (α) : Describes the linear response of the electron cloud to an external electric field.

First-Order Hyperpolarizability (β) : The primary measure of a molecule's NLO activity. High β values indicate a strong NLO response.

Studies on various benzofuran derivatives have shown that their NLO properties can be significant, with calculated first-order hyperpolarizability values many times that of standard reference materials like urea. physchemres.org The introduction of donor and acceptor groups, as well as halogens, can modulate these properties, making computational screening an efficient way to design novel NLO materials. researchgate.net

Table 3: Calculated NLO Properties for 2-Phenylbenzofuran Derivatives This table provides a range of calculated first-order hyperpolarizability values for a series of substituted benzofurans to demonstrate the impact of molecular structure on NLO response.

| Compound Type | First-Order Hyperpolarizability (β) Range (x 10⁻³⁰ esu) |

| 2-Phenylbenzofuran Derivatives | 4.00 to 43.57 |

Data sourced from a DFT study on 2-phenylbenzofuran derivatives. physchemres.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are widely used in drug discovery to predict the activity of new compounds and to understand the molecular features responsible for their effects. researchgate.net

For halogenated benzofuran systems, QSAR studies have been successfully applied to model various biological activities, including anticancer, antioxidant, and enzyme inhibitory effects. nih.govresearchgate.netnih.gov The process involves:

Descriptor Calculation : A large number of molecular descriptors are calculated for each compound in a series. These descriptors can be physicochemical (e.g., logP, molar refractivity), electronic (e.g., HOMO/LUMO energies, dipole moment from DFT), or topological. nih.gov

Model Building : Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the observed biological activity (e.g., pIC₅₀). physchemres.orgnih.gov

Model Validation : The statistical quality and predictive power of the QSAR model are rigorously assessed using parameters like the coefficient of determination (R²), cross-validated R² (Q² or R²cv), and the Fischer test value (F). physchemres.orgmdpi.com

Studies have shown that the presence and position of halogen atoms on the benzofuran ring can significantly increase anticancer activities, likely due to the formation of halogen bonds with biological targets. nih.gov QSAR models for benzofuran derivatives have successfully identified key descriptors that govern their activity, providing a rational basis for designing more potent therapeutic agents. physchemres.orgmdpi.com

3D-QSAR Methodologies (CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in drug design and development for establishing a correlation between the three-dimensional properties of a series of compounds and their biological activities. rutgers.edu Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools in this domain. drugdesign.org

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules within a 3D grid. drugdesign.orgjmaterenvironsci.com The resulting field values are then correlated with biological activity data using partial least squares (PLS) analysis to generate a predictive model. For a series of benzofuran derivatives including this compound, a CoMFA study would involve:

Alignment: Superimposing the molecules based on a common core structure.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule.

PLS Analysis: Correlating the variations in these fields with the observed biological activities (e.g., inhibitory concentrations) to develop a QSAR model.

The output of a CoMFA analysis is often visualized as contour maps, which highlight regions where modifications to the steric and electrostatic properties of the molecules would likely enhance or diminish biological activity. For this compound, such a model would indicate how the bulky, electronegative bromine and chlorine atoms contribute to the interaction fields and, consequently, the compound's activity.

CoMSIA , an extension of CoMFA, evaluates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. researchgate.net This provides a more comprehensive understanding of the molecular features influencing biological activity. CoMSIA tends to generate smoother contour maps, which can be easier to interpret. In the context of this compound, a CoMSIA model would offer a more detailed picture of its potential interactions with a biological target by considering the hydrophobicity and potential for halogen bonding of its bromo and chloro substituents.

The statistical robustness of both CoMFA and CoMSIA models is typically validated through cross-validation techniques (e.g., leave-one-out) and by using an external test set of compounds. jmaterenvironsci.com

Table 1: Illustrative Data for a 3D-QSAR Study of Benzofuran Derivatives

| Compound | Structure | Biological Activity (IC₅₀, µM) | pIC₅₀ (-logIC₅₀) |

| 1 | This compound | Hypothetical Value | Calculated Value |

| 2 | 3,5-Dichlorobenzofuran | Hypothetical Value | Calculated Value |

| 3 | 3-Bromobenzofuran | Hypothetical Value | Calculated Value |

| 4 | 5-Chlorobenzofuran | Hypothetical Value | Calculated Value |

| 5 | Benzofuran | Hypothetical Value | Calculated Value |

Molecular Docking and Molecular Dynamics Simulations (as a methodology for studying interactions)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule, such as this compound, and a biological macromolecule, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the active site of the protein and scoring them based on their binding affinity. For this compound, a docking study would elucidate how the benzofuran core and its halogen substituents fit into a specific binding pocket. The bromine and chlorine atoms can play a significant role in binding through halogen bonds, which are noncovalent interactions between the electrophilic region on the halogen atom and a nucleophilic site on the protein. nih.govresearchgate.net Docking studies can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. researchgate.net

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.com Starting from the docked pose, an MD simulation calculates the forces between atoms and their subsequent movements, offering a detailed view of the complex's flexibility and stability. nih.gov For a complex involving this compound, an MD simulation could:

Assess the stability of the docked conformation.

Analyze the persistence of key interactions, such as halogen bonds, over the simulation period. nih.govresearchgate.net

Calculate the binding free energy, providing a more accurate estimation of binding affinity.

Reveal conformational changes in the protein or ligand upon binding.

MD simulations are particularly valuable for studying halogenated compounds, as they can incorporate specialized force fields that accurately model halogen bonding, providing a more realistic representation of the interactions within the binding site. nih.govresearchgate.net

Table 2: Key Parameters Analyzed in Molecular Docking and MD Simulations

| Parameter | Description | Relevance to this compound |

| Binding Energy/Score | An estimation of the binding affinity between the ligand and the receptor. | Predicts the strength of interaction with a target protein. |

| Interaction Types | Identifies specific noncovalent interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds). | The bromo and chloro groups can form significant halogen bonds. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the complex over time in MD simulations. | Assesses the stability of the binding pose of this compound. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues in the protein, indicating flexibility. | Reveals which parts of the protein are affected by the binding of the ligand. mdpi.com |

Computational Mechanistic Elucidation of Reactions

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. For a compound like this compound, these methods can be applied to understand its synthesis and reactivity.

The synthesis of substituted benzofurans can proceed through various pathways, including intramolecular cyclization of ortho-substituted phenols and transition metal-catalyzed reactions. researchgate.netacs.org Computational studies can provide a detailed picture of these reaction mechanisms by:

Mapping the Potential Energy Surface: Calculating the energies of reactants, intermediates, transition states, and products.

Identifying Transition States: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier of the reaction.

Calculating Reaction Rates: Using transition state theory to estimate the rate of a chemical reaction.

Investigating Reaction Pathways: Comparing the energy profiles of different possible mechanisms to determine the most favorable route.

For instance, in the synthesis of a substituted benzofuran via a palladium-catalyzed intramolecular cyclization, DFT calculations could be used to model the elementary steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. nih.gov Similarly, for electrophilic substitution reactions on the this compound ring, computational methods can predict the regioselectivity by calculating the stability of the intermediate carbocations or by analyzing the distribution of electron density in the molecule. rsc.org

These computational investigations not only provide fundamental understanding of reaction mechanisms but also guide the development of new synthetic methodologies and the optimization of reaction conditions. mdpi.com

Q & A

Q. What is a reliable synthetic route for 3-bromo-5-chlorobenzofuran, and how can reaction conditions be optimized?

A validated method involves the dehydrohalogenation of 5-chloro-2,3-dibromo-2,3-dihydrobenzofuran using potassium hydroxide in 95% ethanol at 0°C for 5 hours. The product is neutralized with acetic acid, extracted with ether, dried (MgSO4), and concentrated under reduced pressure, yielding 98% pure product (mp 75–76.5°C). Optimization may involve adjusting reaction time, temperature, or solvent polarity to enhance yield or purity .

Q. How should researchers purify this compound after synthesis?

Post-synthesis purification typically involves ether extraction followed by drying with anhydrous magnesium sulfate. For higher purity, recrystallization from ethanol or column chromatography (e.g., silica gel with hexane/ethyl acetate) can be employed. Evidence from synthesis protocols emphasizes solvent selection and neutralization steps to isolate the compound efficiently .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key <sup>1</sup>H-NMR signals include δ 7.30 (multiplet for HC6 and HC7), δ 7.47 (multiplet for HC4), and δ 7.60 (singlet for HC2) in CCl4. Coupling this with mass spectrometry (MS) to confirm molecular weight (228.47 g/mol) and halogen isotopic patterns ensures structural validation .

Advanced Research Questions

Q. How can crystallography elucidate the structural and intermolecular interactions of this compound derivatives?

X-ray crystallography provides atomic-level insights into packing motifs and non-covalent interactions. For example, in analogs like 5-bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran, C–H···O and Br···Br interactions stabilize the crystal lattice (monoclinic P21/c space group, β = 100.6°). Similar approaches can map substituent effects on the parent compound’s solid-state behavior .

Q. What strategies are effective for designing pharmacologically active derivatives of this compound?

Functionalization at the benzofuran core (e.g., sulfonamide or trifluoromethyl groups) enhances bioactivity. For instance, sulfamoylbenzoyl derivatives (e.g., 3-(4-bromo-3-sulfamoylbenzoyl)-benzo[b]furan) demonstrate therapeutic potential. Rational design should focus on substituent polarity, steric effects, and metabolic stability, guided by structure-activity relationship (SAR) studies .

Q. How can researchers resolve contradictions in reactivity data during halogenation or coupling reactions involving this compound?

Systematic analysis of competing pathways (e.g., steric hindrance from bromine vs. electronic effects from chlorine) is critical. Reproducibility checks under controlled conditions (temperature, catalyst loading) and advanced analytical tools (e.g., in situ IR spectroscopy) can identify side reactions. Cross-referencing synthetic protocols (e.g., ’s conditions) with computational modeling (DFT) may clarify mechanistic ambiguities .

Methodological Notes

- Data Validation : Always corroborate NMR/MS data with literature (e.g., δ values from ) and databases like PubChem.

- Safety Protocols : Handle halogenated benzofurans in fume hoods; waste must be segregated and processed by certified facilities to prevent environmental contamination .

- Collaborative Tools : Leverage crystallographic databases (e.g., CCDC) and open-access platforms for sharing structural data, adhering to FAIR principles while ensuring compliance with data protection standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.